N-ethyl-4-hydrazinylbenzenesulfonamide

Description

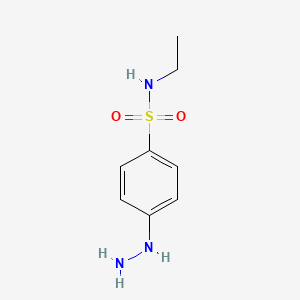

N-Ethyl-4-hydrazinylbenzenesulfonamide is a sulfonamide derivative characterized by an ethyl group attached to the sulfonamide nitrogen and a hydrazinyl (-NH-NH₂) substituent at the para position of the benzene ring. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, diuretic, and enzyme-inhibitory activities . The hydrazinyl group introduces unique reactivity, such as the ability to form hydrazones, which may enhance its utility in drug conjugation or chelation .

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

N-ethyl-4-hydrazinylbenzenesulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-2-10-14(12,13)8-5-3-7(11-9)4-6-8/h3-6,10-11H,2,9H2,1H3 |

InChI Key |

LLFZQSWZAULDMI-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)NN |

Origin of Product |

United States |

Preparation Methods

Diazotization and Reduction Method

A classical and robust approach involves diazotization of 4-aminobenzenesulfonamide followed by reduction to the hydrazine derivative:

Procedure : 4-Aminobenzenesulfonamide is suspended in aqueous hydrochloric acid and cooled to 0°C. Sodium nitrite solution is added dropwise to form the diazonium salt. Subsequently, the diazonium salt is reduced using a suitable reducing agent such as stannous chloride (SnCl2·H2O) in acidic medium or sulfur dioxide gas under controlled temperature (0-10°C) to yield 4-hydrazinylbenzenesulfonamide hydrochloride.

Purification : The hydrazine hydrochloride salt is isolated by filtration, washed with cold acid, and recrystallized from aqueous hydrochloric acid to obtain high purity crystals suitable for further reactions.

Yield and Purity : Yields typically range around 60-70%, with purity exceeding 98% as confirmed by NMR and titration methods.

Direct Nucleophilic Substitution on 4-Substituted Benzenesulfonamides

An alternative method involves reacting hydrazine hydrate directly with 4-chlorobenzenesulfonamide or related derivatives:

Procedure : 4-Chlorobenzenesulfonamide is refluxed with excess hydrazine monohydrate in water at temperatures around 120°C for extended periods (up to 40 hours). The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom with a hydrazinyl group.

Isolation : The reaction mixture is diluted with hot water, cooled gradually to precipitate the hydrazine hydrochloride salt, which is then filtered and washed with cold methanol to remove impurities.

Advantages : This method avoids organic solvents like dimethyl sulfoxide, uses inexpensive starting materials, and yields product with high purity (>99%) and good yield (~69%).

N-Ethylation of 4-Hydrazinylbenzenesulfonamide

The ethylation of the sulfonamide nitrogen to form N-ethyl-4-hydrazinylbenzenesulfonamide can be achieved by alkylation reactions:

Typical Alkylating Agents : Ethyl halides such as ethyl bromide or ethyl chloride are used in the presence of a base (e.g., potassium carbonate) to selectively alkylate the sulfonamide nitrogen.

Reaction Conditions : The hydrazinylbenzenesulfonamide is dissolved in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the alkylating agent is added. The mixture is stirred at elevated temperature (60-80°C) for several hours until completion.

Workup and Purification : After reaction completion, the mixture is poured into water or ice to precipitate the product, which is filtered, washed, and purified by recrystallization or column chromatography.

Integrated Data Table of Preparation Methods

Research Findings and Analytical Characterization

NMR and Titration : The hydrazinylbenzenesulfonamide hydrochloride prepared by nucleophilic substitution shows >99% purity by NMR with minimal residual starting material.

Crystallography : Single-crystal X-ray diffraction studies confirm the molecular structure and hydrogen bonding network in hydrazinylbenzenesulfonamide derivatives, supporting the integrity of the hydrazinyl and sulfonamide groups.

Infrared Spectroscopy : Characteristic NH2 stretching vibrations around 3330 cm⁻¹ and sulfonamide S=O stretches confirm the functional groups.

Reaction Monitoring : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress during hydrazine substitution and subsequent alkylation steps.

Summary and Recommendations

The most efficient and scalable method for preparing 4-hydrazinylbenzenesulfonamide involves nucleophilic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate in aqueous medium, avoiding organic solvents and providing high purity product.

The classical diazotization-reduction route remains a reliable alternative, especially when starting from 4-aminobenzenesulfonamide, with good yields and purity.

N-Ethylation is best performed under controlled alkylation conditions using ethyl halides and base in polar aprotic solvents, followed by purification to achieve the target N-ethyl derivative.

Analytical techniques such as NMR, IR, and X-ray crystallography are essential to confirm product identity and purity.

This detailed synthesis overview integrates multiple research sources and patent literature to provide a comprehensive guide for the preparation of this compound, suitable for academic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted benzenesulfonamides .

Scientific Research Applications

N-ethyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug development.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydrazinylbenzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects, where it disrupts essential biological pathways in target cells .

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

- N-Ethyl-4-methylbenzenesulfonamide (CAS 80-39-7): Features a methyl group instead of hydrazinyl.

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide : Incorporates a benzyl group alongside ethyl on nitrogen, increasing steric bulk and lipophilicity. This modification is linked to altered pharmacokinetics and receptor binding .

Substituent Effects on the Benzene Ring

- N-(4-Hydroxyphenyl)benzenesulfonamide : A para-hydroxyl group enhances hydrogen bonding and solubility. However, the hydrazinyl group in the target compound offers greater nucleophilicity, enabling covalent interactions with biomolecules .

- 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide : The nitro group is strongly electron-withdrawing, reducing electron density on the ring and altering reactivity. In contrast, hydrazinyl is electron-donating, which may stabilize resonance structures in enzymatic interactions .

Physicochemical and Pharmacological Properties

Physical Properties

Pharmacological Activity

- Antibacterial Activity : Sulfonamides like N-Benzyl-N-ethyl-4-methylbenzenesulfonamide exhibit antibacterial effects by inhibiting dihydropteroate synthase. The hydrazinyl group may enhance target binding through additional hydrogen bonds or covalent interactions .

- Enzyme Inhibition: Hydrazine derivatives are known MAO inhibitors. The hydrazinyl group in the target compound could confer similar activity, differentiating it from methyl or hydroxyl analogues .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-4-hydrazinylbenzenesulfonamide, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves sulfonylation of a hydrazine derivative with a benzenesulfonyl chloride precursor. Key steps include:

- Reagent selection : Use anhydrous conditions and catalysts like triethylamine to enhance nucleophilic substitution (e.g., sulfonamide bond formation) .

- Monitoring : Thin-layer chromatography (TLC) with chloroform/methanol (9:1) can track reaction progress. Adjust solvent polarity to resolve intermediates .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol improves yield.

- Optimization : Refluxing in tetrahydrofuran (THF) under nitrogen increases reaction rates by minimizing hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural confirmation : H NMR (400 MHz, CDCl) identifies protons on the ethyl and hydrazinyl groups. Key signals: δ 1.2–1.4 ppm (CH of ethyl), δ 3.4–3.6 ppm (NH-NH) .

- Purity assessment : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonamide groups) .

Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic conditions : The hydrazine group may undergo protonation, forming stable salts. Monitor via pH-dependent UV-Vis spectral shifts (λ~270 nm) .

- Basic conditions : Hydrolysis of the sulfonamide bond occurs at high pH (≥10), producing benzenesulfonic acid and ethylhydrazine. Use kinetic studies (HPLC) to track degradation rates .

- Oxidative conditions : The hydrazinyl group oxidizes to a diazenyl or nitroso derivative. Use cyclic voltammetry to study redox potentials and intermediates .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity (K) with folate-dependent enzymes (e.g., dihydrofolate reductase) .

- Mutagenesis : Replace key residues (e.g., Asp27 in DHFR) to identify binding hotspots via comparative IC measurements .

- Structural modeling : Dock the compound into protein active sites (AutoDock Vina) and validate with molecular dynamics simulations (GROMACS) .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

-

Substituent analysis : Compare electronic (Hammett σ) and steric (Taft Es) parameters of substituents (Table 1).

Substituent Position Electronic Effect Biological Activity (IC, μM) Source 4-NO Strong electron-withdrawing 0.12 (DHFR inhibition) 4-CH Electron-donating 2.45 (DHFR inhibition) -

Assay standardization : Control variables like buffer pH, temperature, and enzyme source (e.g., recombinant vs. native) .

Q. What computational strategies predict the drug-likeness and toxicity of this compound derivatives?

Methodological Answer:

- ADMET profiling : Use SwissADME to predict logP (<3.5 for blood-brain barrier penetration) and BOILED-Egg model for gastrointestinal absorption .

- Toxicity prediction : ProTox-II assesses hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test profiles) .

- QSAR models : Train models using IC data and descriptors like polar surface area (PSA) for antimicrobial activity .

Q. What experimental approaches elucidate degradation pathways of this compound in environmental or biological systems?

Methodological Answer:

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify nitroso or sulfonic acid byproducts .

- Metabolic studies : Incubate with liver microsomes (CYP450 enzymes) and use high-resolution MS/MS to trace phase I metabolites (e.g., hydroxylation) .

- Kinetic isotope effects : Deuterated analogs (e.g., CD-ethyl) reveal rate-determining steps in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.